molecular formula C20H22O6 B1203589 Multiradiatin CAS No. 58262-52-5

Multiradiatin

Cat. No. B1203589
CAS RN: 58262-52-5
M. Wt: 358.4 g/mol
InChI Key: AUJNARNSAAQNAK-WWHLYTOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multiradiatin is a sesquiterpene lactone.

Scientific Research Applications

Pharmacological Mechanisms and Therapeutic Targets

Erigeron multiradiatus (EM), a traditional Tibetan medicine, is studied for its therapeutic efficacy in treating diabetic microangiopathy (DM). Using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) and network pharmacology, researchers identified 26 compounds in EM. Seven bioactive constituents, including quercetin, apigenin, luteolin, scutellarin, rutin, chlorogenic acid, and chrysoeriol, were identified as potentially bioactive markers. Scutellarin and quercetin, in particular, demonstrated significant inhibition of vascular endothelial cell proliferation and reduction in nitrous oxide and glutathione levels, suggesting their role as quality markers of EM in DM treatment (Hamamozhi et al., 2022).

Cardioprotective Effects

A study on Erigeron multiradiatus' derivative, caffeoylquinic acids, revealed its potential in treating myocardial ischemia and reperfusion (I/R) injury in rats. The study showed that caffeoylquinic acids significantly reduced myocardial infarct size, CK and LDH activities, and prevented ST-segment depression. These effects were attributed to the inhibition of inflammatory responses and blocking of NF-κB and JNK activation pathways in the heart, indicating its therapeutic potential in myocardial I/R injury (Zhang et al., 2016).

Potential in Multifunctional Therapeutics

Research on multifunctional therapeutics has highlighted the potential of natural products like Erigeron multiradiatus in developing multi-target drugs. By modulating natural product affinity to multiple molecular targets, particularly in the context of inflammation-relevant pathways, there's potential for creating anti-inflammatory multi-target drugs (Koeberle & Werz, 2014).

properties

CAS RN

58262-52-5

Product Name

Multiradiatin

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10,12,15,17-18H,4H2,1-3,5H3/t10-,12-,15+,17-,18-,20-/m0/s1

InChI Key

AUJNARNSAAQNAK-WWHLYTOASA-N

Isomeric SMILES

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@H]3[C@@H](C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C

SMILES

CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Canonical SMILES

CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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